REACTION_CXSMILES
|
[S:1](=O)(=O)(O)O.O.C(O[CH2:11][C:12]1[CH:17]=[CH:16][C:15]([N+:18]([O-:20])=[O:19])=[CH:14][CH:13]=1)(=S)C.O>CO>[N+:18]([C:15]1[CH:16]=[CH:17][C:12]([CH2:11][SH:1])=[CH:13][CH:14]=1)([O-:20])=[O:19] |f:0.1|
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Name
|
|
Quantity
|
17 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O.O
|
Name
|
4-nitrobenzyl thioacetate
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
C(C)(=S)OCC1=CC=C(C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
|
the reactants were heated
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Type
|
TEMPERATURE
|
Details
|
under reflux, for 3 h
|
Duration
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3 h
|
Type
|
EXTRACTION
|
Details
|
the resulting mixture was extracted with diethyl ether (2×400 cm3)
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with water (2×200 cm3)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=CC=C(CS)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.31 g | |
YIELD: PERCENTYIELD | 98% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |